TP-472 chemical structure and molecular weight
TP-472 chemical structure and molecular weight
An In-Depth Technical Guide to the BRD9/7 Chemical Probe: TP-472
Introduction
In the landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the function of specific proteins within complex biological systems. A significant challenge in this field is the development of potent, selective, and cell-active molecules to enable rigorous pharmacological interrogation of target proteins. This guide provides a comprehensive technical overview of TP-472, a potent and selective chemical probe for Bromodomain-containing proteins 9 (BRD9) and 7 (BRD7).
BRD9 and BRD7 are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription through chromatin remodeling.[1][2][3] BRD9 is a key subunit of the non-canonical BAF (ncBAF) ATP-dependent chromatin remodeling complex, while BRD7 is a component of the PBAF complex.[3] Dysregulation of these proteins has been implicated in various malignancies, including melanoma, synovial sarcoma, and uterine fibroids, making them compelling targets for therapeutic development.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It details the physicochemical properties of TP-472, elucidates its mechanism of action, summarizes its application in preclinical models, and provides detailed, field-proven protocols for its use in key biochemical and cell-based assays.
Physicochemical Properties and Identification
TP-472 is a cell-permeable small molecule designed for high-affinity binding to the acetyl-lysine binding pocket of BRD9 and, to a lesser extent, the highly homologous BRD7.[5] Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | [5] |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [4][5] |
| Molecular Weight | 333.38 g/mol | [1][5][6] |
| CAS Number | 2079895-62-6 | [4][5][6] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| SMILES | O=C(C)C1=CC(C2=CC(C(NC3CC3)=O)=CC=C2C)=C4N=CC=CN41 | [4][5][6] |
| InChI Key | RPBMXJHQYJLPDN-UHFFFAOYSA-N | [4][5][6] |
Mechanism of Action: From Target Engagement to Cellular Phenotype
TP-472 functions by competitively inhibiting the interaction between the BRD9/7 bromodomain and acetylated lysine residues on histone tails. This steric hindrance prevents the recruitment of the BAF/PBAF chromatin remodeling complexes to specific gene loci, leading to significant alterations in gene expression.
Transcriptome-wide mRNA sequencing of melanoma cells treated with TP-472 revealed a dual mechanism of anti-tumor activity[1][4]:
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Suppression of Oncogenic Signaling: TP-472 treatment leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1][4] These proteins are critical for cell adhesion, migration, and proliferation, and their suppression disrupts the tumor microenvironment and key oncogenic signaling pathways.[4]
-
Induction of Apoptosis: The inhibitor causes a marked upregulation of several pro-apoptotic genes, including BAX, MDM2, and CDKN1A (p21), which are associated with the p53 tumor suppressor pathway.[1][4][5] This activation of apoptotic pathways drives programmed cell death in cancer cells.
The following diagram illustrates the established mechanism of action for TP-472.
Caption: Mechanism of TP-472 action in the cell nucleus.
Applications in Preclinical Research: Melanoma Models
TP-472 has demonstrated significant efficacy in both in vitro and in vivo models of melanoma. In cell culture, it effectively inhibits the growth and long-term survival of multiple BRAF mutant melanoma cell lines (e.g., A375, SKMEL-28) at concentrations between 5 and 10 µM.[5]
A key study validated these findings in a mouse xenograft model, providing strong evidence of its in vivo activity.
| In Vivo Study Parameter | Details | Source |
| Model | Melanoma xenograft mouse model | [5] |
| Compound | TP-472 | [5] |
| Dose | 20 mg/kg | [5] |
| Administration Route | Intraperitoneal (i.p.) | [5] |
| Dosing Schedule | Three times per week for 5 weeks | [5] |
| Outcome | Significant inhibition of subcutaneous tumor growth | [5] |
These results underscore the utility of TP-472 as a valuable tool for studying the therapeutic potential of BRD9/7 inhibition in oncology.
Experimental Protocols and Methodologies
The following protocols provide a validated framework for characterizing the interaction of TP-472 with its targets and its effects in a cellular context. The experimental workflow generally proceeds from biochemical validation to cellular target engagement and finally to functional phenotypic assays.
Caption: General experimental workflow for TP-472 characterization.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions.[7] It measures the heat released or absorbed during the titration of a ligand (TP-472) into a sample cell containing the protein (recombinant BRD9 or BRD7). This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Expertise & Causality:
-
Buffer Matching is Critical: The ligand and protein must be in an identical buffer to prevent large heats of dilution from masking the true binding signal.[8]
-
Concentration Matters (The 'c' value): The concentrations are chosen to satisfy the condition 10 < c < 1000, where c = [Macromolecule] / Kd. This range ensures a sigmoidal binding curve, which is necessary for accurate fitting of the thermodynamic parameters.[8][9]
Methodology:
-
Protein Preparation: Express and purify recombinant human BRD9 (residues 134-239) and BRD7 bromodomains. Perform dialysis extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Compound Preparation: Prepare a 1 mM stock of TP-472 in 100% DMSO. Dilute this stock into the final, matched ITC buffer to the desired syringe concentration (e.g., 100-200 µM). The final DMSO concentration in the syringe and cell must be identical (e.g., 5%).[8][9]
-
Instrument Setup:
-
Thoroughly degas all solutions before loading.
-
Load the protein solution (e.g., 10-20 µM) into the sample cell (~200 µL).
-
Load the TP-472 solution into the injection syringe (~40 µL).
-
Set the experiment temperature to 25°C.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Set the stirring speed to 750 rpm.
-
-
Control Experiment: Perform a control titration by injecting the TP-472 solution into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the protein binding data. Fit the integrated heat data to a one-site binding model to determine the Kd, n, and ΔH.
Protocol: NanoBRET™ Target Engagement Assay in Live Cells
The NanoBRET™ assay is a proximity-based method that measures the engagement of a test compound with a target protein in live cells.[10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (BRD9-NLuc) and a fluorescent energy transfer probe (tracer) that binds to the same site. A compound like TP-472 that enters the cell and binds to BRD9 will displace the tracer, causing a dose-dependent decrease in the BRET signal.
Expertise & Causality:
-
Physiological Relevance: This assay confirms that the compound can cross the cell membrane and bind to its intended target in the complex intracellular environment.
-
Competitive Displacement: The assay format directly measures competitive binding at the target, providing a robust measure of intracellular target engagement and apparent affinity (IC₅₀).[10]
Methodology:
-
Cell Culture and Transfection:
-
Tracer and Compound Addition:
-
24 hours post-transfection, prepare a serial dilution of TP-472 in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ Tracer (at a pre-determined optimal concentration) and the TP-472 dilutions to the wells.
-
Include "No Tracer" and "No Compound" controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: a 460nm bandpass filter (donor emission) and a 610nm longpass filter (acceptor emission).[13]
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal (610nm) by the donor signal (460nm) for each well and subtracting the background from the "No Tracer" control.
-
Plot the corrected BRET ratio against the logarithm of the TP-472 concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀.
-
Protocol: Cell-Based Functional Assay (Melanoma Cell Viability)
This protocol assesses the functional consequence of TP-472 target engagement by measuring its effect on cancer cell proliferation.
Expertise & Causality:
-
Phenotypic Readout: This assay links the biochemical and cellular target engagement to a downstream biological effect (inhibition of cell growth), validating the compound's mechanism of action.
-
Dose-Response: A dose-response curve is essential to determine the potency (GI₅₀) of the compound and to identify suitable concentrations for further molecular studies (e.g., Western blot, qPCR).
Methodology:
-
Cell Plating: Seed A375 melanoma cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of TP-472 in culture medium, starting from a top concentration of 30 µM. Include a DMSO-only vehicle control.
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment (e.g., using CellTiter-Glo®):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the logarithm of the TP-472 concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Trustworthiness: The Importance of a Negative Control
A critical component of any chemical probe-based experiment is the use of a structurally similar but biologically inactive negative control. For TP-472, the corresponding negative control is TP-472N . This molecule is inactive against bromodomains (>20 µM against BRD9) and should be used in parallel in all experiments to ensure that the observed phenotypic effects are due to on-target inhibition of BRD9/7 and not off-target effects or compound artifacts.
Conclusion
TP-472 is a well-characterized, potent, and selective chemical probe for the BRD9 and BRD7 bromodomains. Its demonstrated cell permeability and in vivo activity make it an exceptional tool for investigating the biological roles of these epigenetic readers in health and disease. By employing rigorous experimental methodologies, including biochemical affinity studies, cellular target engagement assays, and functional phenotypic readouts—all alongside the appropriate negative control—researchers can confidently elucidate the downstream consequences of BRD9/7 inhibition. This guide provides the foundational knowledge and validated protocols to empower scientists in their exploration of this important therapeutic target class.
References
-
Yadav, V., et al. (2021). The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. Cancers (Basel), 13(21), 5516. [Link]
-
Yadav, V., et al. (2021). The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis. PubMed. [Link]
-
Promega Corporation. (n.d.). NanoBRET® Bromodomain/Histone Interaction Assays (Japanese). Retrieved February 20, 2026, from [Link]
-
Gmas, C., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (148). [Link]
-
Hossan, M. G., et al. (2024). Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells. International Journal of Molecular Sciences, 25(2), 999. [Link]
-
Schwalm, M. P., et al. (2020). Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. Journal of Medicinal Chemistry, 63(13), 6826-6840. [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions. Retrieved February 20, 2026, from [Link]
-
American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved February 20, 2026, from [Link]
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